molecular formula C9H9BO3S B071513 5-Methoxybenzo[B]thiophene-2-boronic acid CAS No. 193965-30-9

5-Methoxybenzo[B]thiophene-2-boronic acid

Cat. No. B071513
M. Wt: 208.05 g/mol
InChI Key: BRFCKEBJRUMDHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as photochromic thieno-2H-chromene derivatives, involves the preparation of hydroxybenzo[b]thiophenes through demethylation of methoxybenzo[b]thiophenes, highlighting a key step in the synthesis process that may be similar for 5-methoxybenzo[b]thiophene-2-boronic acid (Queiroz et al., 2000). Additionally, the preparation of boron 4-methoxy-2-furanolates in a highly regioselective manner provides insights into the synthesis strategies that could be applicable to boronic acid derivatives (Paintner et al., 2001).

Molecular Structure Analysis

The determination of crystal and molecular structures of methoxybenzo[b]thiophenes through single-crystal X-ray diffractometry has been documented, providing a foundation for understanding the molecular structure of similar compounds, including 5-methoxybenzo[b]thiophene-2-boronic acid (Mullica et al., 1996).

Chemical Reactions and Properties

Research on benzo[b]thiophene derivatives, such as the synthesis of isomeric compounds with methoxy and methyl groups, offers insights into the chemical reactions and properties of 5-methoxybenzo[b]thiophene-2-boronic acid. These studies highlight the potential for decarboxylation and esterification reactions relevant to boronic acid derivatives (Campaigne & Abe, 1975).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of 5-methoxybenzo[b]thiophene-2-boronic acid can be inferred from studies on similar compounds. The analysis of benzo[b]thiophene derivatives, including their synthesis and reactivity, provides a basis for understanding these physical properties.

Chemical Properties Analysis

The chemical properties of 5-methoxybenzo[b]thiophene-2-boronic acid, including its reactivity with various reagents, potential for substitution reactions, and role as an intermediate in synthesis processes, are areas of interest. Studies on the substitution reactions of benzo[b]thiophen derivatives offer valuable information on the chemical behavior of such compounds (Clarke et al., 1973).

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Scientific Field: Organic Chemistry
  • Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
  • Methods of Application: The process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
  • Results or Outcomes: The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Palladium-Catalyzed Cross-Couplings

  • Scientific Field: Organic Chemistry
  • Application Summary: Thiophene-2-boronic acid is used as a reagent for palladium-catalyzed cross-couplings .
  • Methods of Application: The specific methods of application can vary depending on the specific reaction, but generally involve the use of a palladium catalyst to facilitate the cross-coupling reaction .
  • Results or Outcomes: The outcomes of these reactions can vary, but generally result in the formation of new carbon-carbon bonds .

Phosphorescent Sensor for Quantification of Copper (II) Ion

  • Scientific Field: Analytical Chemistry
  • Application Summary: Thiophene-2-boronic acid can be used in the synthesis of phosphorescent sensors for the quantification of copper (II) ions .
  • Methods of Application: The specific methods of application can vary, but generally involve the use of a phosphorescent compound that can bind to copper (II) ions .
  • Results or Outcomes: The outcomes of these reactions can vary, but generally result in a sensor that can accurately quantify the amount of copper (II) ions in a sample .

Preparation of CYP11B1 Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Thiophene-2-boronic acid can be used in the preparation of CYP11B1 inhibitors, which could potentially be used for the treatment of cortisol dependent diseases .
  • Methods of Application: The specific methods of application can vary, but generally involve the use of a palladium catalyst to facilitate the cross-coupling reaction .
  • Results or Outcomes: The outcomes of these reactions can vary, but generally result in the formation of a compound that can inhibit the activity of CYP11B1 .

Chemoselective Modification of Oncolytic Adenovirus

  • Scientific Field: Biochemistry
  • Application Summary: Thiophene-2-boronic acid can be used in the chemoselective modification of oncolytic adenovirus .
  • Methods of Application: The specific methods of application can vary, but generally involve the use of a chemoselective compound that can bind to the adenovirus .
  • Results or Outcomes: The outcomes of these reactions can vary, but generally result in a modified adenovirus that can be used for oncolytic purposes .

UV Promoted Phenanthridine Syntheses

  • Scientific Field: Organic Chemistry
  • Application Summary: Thiophene-2-boronic acid can be used in UV promoted phenanthridine syntheses .
  • Methods of Application: The specific methods of application can vary, but generally involve the use of UV light to promote the synthesis of phenanthridine .
  • Results or Outcomes: The outcomes of these reactions can vary, but generally result in the formation of phenanthridine .

properties

IUPAC Name

(5-methoxy-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO3S/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFCKEBJRUMDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CC(=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617170
Record name (5-Methoxy-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxybenzo[B]thiophene-2-boronic acid

CAS RN

193965-30-9
Record name (5-Methoxy-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Zimmermann - 2006 - epub.uni-regensburg.de
The discovery of an estrogen binding protein in target tissues about 50 years ago provided a rational basis for the endocrine therapy of breast cancer. After the approval of tamoxifen as …
Number of citations: 5 epub.uni-regensburg.de

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